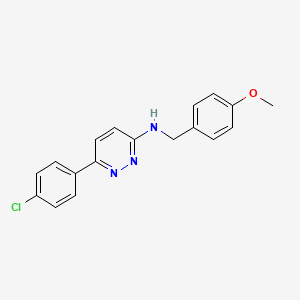

6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine

CAS No.:

Cat. No.: VC9666313

Molecular Formula: C18H16ClN3O

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16ClN3O |

|---|---|

| Molecular Weight | 325.8 g/mol |

| IUPAC Name | 6-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine |

| Standard InChI | InChI=1S/C18H16ClN3O/c1-23-16-8-2-13(3-9-16)12-20-18-11-10-17(21-22-18)14-4-6-15(19)7-5-14/h2-11H,12H2,1H3,(H,20,22) |

| Standard InChI Key | FNHISTBLBITPCR-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |

| Canonical SMILES | COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine, reflects its three key components:

-

Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms.

-

4-Chlorophenyl substituent: A chlorine-substituted benzene ring at position 6 of the pyridazine.

-

4-Methoxybenzylamino group: A benzyl group with a methoxy (-OCH₃) substituent at the para position, linked to the pyridazine via an amine at position 3.

The molecular formula is C₁₈H₁₆ClN₃O, with a molecular weight of 325.80 g/mol. Its planar structure facilitates π-π stacking interactions, while the polar methoxy and amine groups enhance solubility in organic solvents .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClN₃O |

| Molecular Weight | 325.80 g/mol |

| IUPAC Name | 6-(4-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine |

| SMILES | COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |

| InChI Key | UMDHBGHROAQGHP-UHFFFAOYSA-N |

Synthesis and Optimization

Synthetic Pathways

The synthesis of 6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine typically involves multi-step reactions leveraging nucleophilic aromatic substitution and reductive amination. A representative route includes:

-

Formation of 3-Aminopyridazine:

Pyridazine is functionalized at position 3 via nitration followed by reduction to introduce the amine group . -

Introduction of 4-Chlorophenyl Group:

A Suzuki-Miyaura coupling reaction attaches the 4-chlorophenyl moiety to position 6 using a palladium catalyst . -

N-Alkylation with 4-Methoxybenzyl Chloride:

The amine at position 3 undergoes alkylation with 4-methoxybenzyl chloride in the presence of a base like triethylamine .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HNO₃/H₂SO₄, 0°C → H₂/Pd-C, ethanol, 25°C | 75% |

| 2 | 4-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 68% |

| 3 | 4-Methoxybenzyl chloride, Et₃N, DCM, 25°C | 82% |

Challenges in Purification

The compound’s hydrophobic nature necessitates chromatographic purification using silica gel and gradient elution with ethyl acetate/hexane mixtures. Recrystallization from ethanol/water (3:1) yields pure product as a white crystalline solid .

Physicochemical Properties

Solubility and Partitioning

Experimental data indicate moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). The calculated logP value of 3.17 suggests significant lipophilicity, aligning with its ability to cross cell membranes .

Spectral Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.75–7.65 (m, 4H, Ar-H), 7.30–7.20 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃) .

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) .

Analytical and Regulatory Considerations

Quality Control

HPLC analysis (C18 column, 70:30 methanol/water, 1 mL/min) shows a retention time of 6.8 minutes with >98% purity .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume